molecular formula C10H12O5 B042087 Methyl 3-hydroxy-4,5-dimethoxybenzoate CAS No. 83011-43-2

Methyl 3-hydroxy-4,5-dimethoxybenzoate

Cat. No. B042087
CAS RN: 83011-43-2
M. Wt: 212.2 g/mol
InChI Key: LCIFXEQPXQVBGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from readily available materials. For instance, the synthesis of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid from methyl 4-O-benzylorsellinate showcases a preparative scale synthesis without the need for chromatographic separation, highlighting the efficiency and scalability of synthesis methods for complex aromatic compounds (Laak & Scharf, 1989).

Molecular Structure Analysis

Crystal structure analyses reveal the intricacies of molecular arrangements and bonding. For example, the study of methyl 3,5-dimethylbenzoate shows how molecules are organized into strands and layers, facilitated by C—H⋯O=C bonds, illustrating the importance of non-covalent interactions in the solid-state structure of similar compounds (Ebersbach, Seichter, & Mazik, 2022).

Chemical Reactions and Properties

Research into the reactivity and properties of closely related compounds aids in understanding the chemical behavior of methyl 3-hydroxy-4,5-dimethoxybenzoate. The efficient large-scale synthesis of similar compounds and the exploration of reactions such as the Horner−Wadsworth−Emmons-type olefination highlight the compound's utility and reactivity in creating targeted molecular structures for various applications (Kucerovy et al., 1997).

Physical Properties Analysis

Investigations into the physical properties, such as the single crystal X-ray structure determination of methyl 4-hydroxybenzoate (methyl paraben), provide insight into the three-dimensional framework and extensive hydrogen bonding present in these compounds. Such studies are crucial for understanding the physical stability and material properties of methyl 3-hydroxy-4,5-dimethoxybenzoate and related molecules (Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties of methyl 3-hydroxy-4,5-dimethoxybenzoate can be inferred from the study of similar compounds, such as the analysis of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, which discusses their planar structures and the impact of methoxy groups on the molecular conformation and interactions (Barich et al., 2004).

Scientific Research Applications

  • Chemical Synthesis

    • Methyl 3-hydroxy-4,5-dimethoxybenzoate is a chemical compound with the formula C10H12O5 . It is used in various chemical reactions due to its specific structure and properties .
    • The compound is usually stored in a sealed, dry environment at 2-8°C .
  • Crystallography

    • A related compound, methyl 4-acetoxy-3,5-dimethoxybenzoate, has been studied in the field of crystallography . The study involved determining the crystal structure of the compound .
    • The experimental procedure involved reacting methyl 4-hydroxy-3,5-dimethoxybenzoate with acetic anhydride at 80°C for 1 hour . After the reaction was complete, colorless crystals appeared upon slow cooling .
    • The results of the experiment were a yield of 92% based on methyl 4-hydroxybenzoate . The crystal structure was determined using X-ray diffraction .
  • Synthesis of Mycophenolic Acid Analogues

    • Methyl 3,5-dimethoxybenzoate has been used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide . This is a key intermediate in the synthesis of mycophenolic acid and its analogues .

Safety And Hazards

“Methyl 3-hydroxy-4,5-dimethoxybenzoate” is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in a well-ventilated area .

properties

IUPAC Name

methyl 3-hydroxy-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIFXEQPXQVBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370056
Record name methyl 3-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-4,5-dimethoxybenzoate

CAS RN

83011-43-2
Record name methyl 3-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5 g (27.2 mmol) of 3-Hydroxy-4,5-dimethoxy-benzoic acid was added at 0° C. to 100 ml of a saturated solution of HCl in MeOH. The solution was stirred for 16 h at RT. The solvent was removed under reduced pressure. The residue was chromatographed on silica gel eluting with ethyl acetate/n-heptane (2/1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
W Tian, Y Zheng, Y Xue, K Zou… - … Symposium on Information …, 2012 - ieeexplore.ieee.org
Myricaria Laxiflora is a rare and endangered riparian shrub in Three Gorges zone, China. Locally, the plants are widely used as a traditional herbal medicine for scald and arthritis, but …
Number of citations: 0 ieeexplore.ieee.org
M Tomita, E Fujita - YAKUGAKU ZASSHI, 1950 - jstage.jst.go.jp
N. Proskurnina and A. Orekhov2) obtained two alkaloids, magnoline and magnolamine, from the leaves of Magnolia fuscata belonging to the order of Caucasian Magnoliaceae. They …
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PW Crabtree, E Haslam, RD Haworth… - Journal of the …, 1965 - pubs.rsc.org
The synthesis of m-digallic and m-trigallic acids, methyl m-trigallate and cyclohexyl m-trigallate are reported. EXCEPTING tara tannin which is a polygalloylquinic acid 2 9 3 the …
Number of citations: 12 pubs.rsc.org
AR Battersby, TA Dobson, DM Foulkes… - Journal of the Chemical …, 1972 - pubs.rsc.org
Colchicine (1), isolated from Colchicum autumnale plants which had been fed with (±)-[3-14C]tyrosine, is degraded to prove that ca. 85% of its total activity is located in the tropolone …
Number of citations: 29 pubs.rsc.org
W Baker, DF Downing, AJ Floyd, B Gilbert… - Journal of the …, 1970 - pubs.rsc.org
The general ethoxalylation procedure for the synthesis of isoflavones has been applied to the synthesis of irigenin (VII) and tectorigenin (XVI). This synthetic route also yields the isomers…
Number of citations: 12 pubs.rsc.org
S Takeda, H Abe, Y Takeuchi, T Harayama - Tetrahedron, 2007 - Elsevier
Construction of the biaryl moiety of stegane and related compounds through an intramolecular biaryl coupling reaction is described. Undesired products were obtained by the …
Number of citations: 43 www.sciencedirect.com
M Tada, K Sakurai - Phytochemistry, 1991 - Elsevier
A novel antimicrobial compound, cercidin was isolated from leaves of Cercidiphyllum japonicum. It has a benzodioxane ring which could be biosynthesized from maltol and gallic acid. …
Number of citations: 20 www.sciencedirect.com
A Alam, S Tsuboi - Tetrahedron, 2007 - Elsevier
Total synthesis of 3,3′,4-tri-O-methylellagic acid has been described from commercially available gallic acid. Construction of the crucial unsymmetric Ar–Ar bond has been carried out …
Number of citations: 38 www.sciencedirect.com
A Alam, Y Takaguchi, H Ito, T Yoshida, S Tsuboi - Tetrahedron, 2005 - Elsevier
The synthesis of mono-, di- and trisubstituted gallic acids and their ester with similar or different groups including different acetal and ketals is described. Regioselective bromination on …
Number of citations: 95 www.sciencedirect.com
JH Kwak, S Lee, ES Park, JK In, J Song, YJ Kim… - Archives of pharmacal …, 2011 - Springer
Obovatol derivatives were synthesized and evaluated for anti-platelet activity. Three derivatives (1, 2, 4i) displayed equipotent activity to obovatol in arachidonic acid-induced platelet …
Number of citations: 4 link.springer.com

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